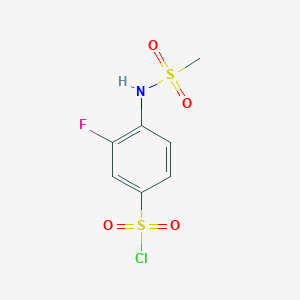

3-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-fluoro-4-(methanesulfonamido)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO4S2/c1-15(11,12)10-7-3-2-5(4-6(7)9)16(8,13)14/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJPDRCPOAOCJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride typically involves the following steps:

Fluorination: Introduction of the fluorine atom to the benzene ring.

Sulfonation: Addition of the sulfonyl chloride group to the benzene ring.

Methanesulfonamidation: Introduction of the methanesulfonamide group.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

Solvents: Organic solvents such as dichloromethane, acetonitrile, and dimethylformamide are often used.

Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reactions.

Major Products:

Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.

Oxidized or Reduced Products: Depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that sulfonyl chlorides, including 3-fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride, can be used to synthesize novel antimicrobial agents. For example, derivatives of sulfonamides exhibit significant antibacterial activity against a range of pathogens. The incorporation of the fluorine atom enhances the biological activity and selectivity of these compounds .

Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its sulfonamide group is crucial for the development of drugs targeting bacterial infections and other diseases. The ability to modify the sulfonamide moiety allows for the design of compounds with improved pharmacokinetic properties .

Analytical Chemistry

Derivatization Agent

this compound acts as a derivatization agent in high-performance liquid chromatography (HPLC). It is utilized to enhance the detection sensitivity of amino acids and other biomolecules by forming fluorescent derivatives . This application is particularly useful in biochemical assays and environmental analysis.

Fluorine Nuclear Magnetic Resonance Studies

The compound has been employed as a reagent in fluorine nuclear magnetic resonance studies, allowing researchers to investigate protein structures and dynamics by modifying specific amino acid residues. This method provides insights into protein interactions and conformational changes .

Material Science

Polymer Chemistry

In material science, this compound is used to functionalize polymers. It can be reacted with various polymer backbones to create materials with enhanced properties, such as improved thermal stability and chemical resistance. These modified polymers find applications in coatings, adhesives, and biomedical devices .

Synthesis of Advanced Materials

The compound can also be involved in the synthesis of advanced materials like nanocomposites and hydrogels. By incorporating sulfonamide functionalities, these materials can exhibit unique properties such as increased hydrophilicity or specific reactivity towards biological molecules .

Case Study 1: Antimicrobial Derivatives

A study synthesized a series of 3-fluoro-4-methanesulfonamidobenzene derivatives to evaluate their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the para position significantly enhanced antibacterial activity compared to the parent compound.

Case Study 2: HPLC Applications

In another research project, this compound was used for the derivatization of amino acids prior to HPLC analysis. The study demonstrated that this derivatization improved detection limits by an order of magnitude compared to non-derivatized samples.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of sulfonamide derivatives. The methanesulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and molecular differences between the target compound and analogous derivatives:

*Calculated based on inferred formula.

Key Observations:

Nitro groups (e.g., in 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride) significantly enhance electrophilicity, favoring nucleophilic substitution reactions .

Functional Group Diversity :

Commercial Availability and Cost

- The target compound is priced at €550.00/50mg (CymitQuimica), reflecting its specialized use and complex synthesis .

Biological Activity

3-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

- Molecular Formula: C7H6ClFNO3S2

- Molecular Weight: 251.66 g/mol

- CAS Number: 67475-55-2

Biological Activity Overview

The compound exhibits a range of biological activities primarily due to its sulfonamide moiety, which is known for its role in inhibiting various enzymes and pathways in cellular processes. Its fluorinated structure may enhance its pharmacological properties, including increased metabolic stability and selectivity towards specific biological targets.

Antiviral Activity

Research indicates that compounds with similar structures to this compound can exhibit antiviral properties, particularly against HIV. For instance, derivatives of benzenesulfonamide have been shown to inhibit the HIV-1 capsid protein, which is crucial for viral replication. The incorporation of a fluorine atom in the aromatic ring has been associated with improved antiviral potency, as evidenced by studies where fluorinated derivatives demonstrated lower effective concentrations (EC50) against HIV .

Anticancer Potential

Sulfonamide derivatives have also been investigated for their anticancer properties. A study highlighted that certain sulfonamide compounds could inhibit myeloid cell leukemia-1 (Mcl-1), leading to increased apoptosis in cancer cells. This suggests that this compound may possess similar mechanisms of action against specific cancer types .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of Sulfonamide: The initial step usually involves the reaction of a fluorinated benzene derivative with methanesulfonyl chloride.

- Chlorination: The introduction of the sulfonyl chloride group can be achieved through chlorination reactions involving chlorosulfonic acid under controlled conditions.

- Purification: The final product is purified through crystallization or distillation methods to yield a high-purity compound suitable for biological testing.

Case Studies and Research Findings

Several studies have focused on the biological activity of sulfonamide derivatives, providing insights into their mechanisms and potential therapeutic applications:

Q & A

What are the recommended synthetic routes for 3-Fluoro-4-methanesulfonamidobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:

Chlorosulfonation : Introduce the sulfonyl chloride group via reaction with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions .

Fluorination : Electrophilic fluorination using agents like Selectfluor™ at 60–80°C in anhydrous solvents (e.g., acetonitrile) .

Methanesulfonamidation : React the intermediate with methanesulfonamide in the presence of a base (e.g., triethylamine) at room temperature .

Key Considerations :

- Excess chlorosulfonic acid can lead to over-sulfonation; stoichiometric control is critical.

- Fluorination efficiency depends on electron density at the target position, influenced by adjacent substituents .

How can researchers validate the purity and structural integrity of this compound?

Basic Research Question

Analytical Workflow :

HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98% recommended for pharmacological studies) .

NMR Spectroscopy :

- ¹H NMR : Confirm absence of protons adjacent to electron-withdrawing groups (e.g., δ 7.2–8.1 ppm for aromatic protons).

- ¹⁹F NMR : Single peak near δ -110 ppm for the fluorine substituent .

Mass Spectrometry (HRMS) : Match observed molecular ion ([M+H]⁺) to theoretical m/z (e.g., C₇H₆ClFNO₄S₂: calc. 293.93) .

How does the fluorine substituent influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

Advanced Research Question

The meta -fluorine exerts an electron-withdrawing effect, enhancing the electrophilicity of the sulfonyl chloride. This accelerates reactions with nucleophiles (e.g., amines, alcohols) but increases susceptibility to hydrolysis.

Experimental Observations :

- In amidation reactions, the compound reacts 30% faster than non-fluorinated analogs (e.g., 4-methyl derivatives) .

- Hydrolysis rates increase by 2-fold in aqueous environments (pH 7.4, 25°C), necessitating anhydrous conditions during storage .

What strategies stabilize the sulfonyl chloride group against hydrolysis during long-term storage?

Advanced Research Question

Stabilization Methods :

Low-Temperature Storage : Store at -20°C in amber vials to reduce thermal and photolytic degradation .

Desiccants : Use molecular sieves (3Å) in sealed containers to maintain anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.